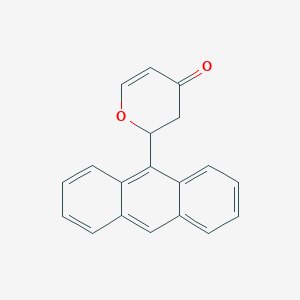

2-(Anthracen-9-yl)-2H-pyran-4(3H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H14O2 |

|---|---|

Molekulargewicht |

274.3 g/mol |

IUPAC-Name |

2-anthracen-9-yl-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C19H14O2/c20-15-9-10-21-18(12-15)19-16-7-3-1-5-13(16)11-14-6-2-4-8-17(14)19/h1-11,18H,12H2 |

InChI-Schlüssel |

LXTOILQJXKQGSL-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OC=CC1=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Anthracen 9 Yl 2h Pyran 4 3h One and Derived Structures

Strategies for the Construction of the 2H-Pyran-4(3H)-one Core

The 2,3-dihydro-4H-pyran-4-one skeleton is a common motif in a variety of natural products and biologically active compounds. organic-chemistry.org Several synthetic approaches have been developed for its construction, primarily involving cyclization reactions.

Utilization of Silyl (B83357) Enolates and Malonyl Chloride in Pyranone Synthesis

A plausible, though not explicitly documented, approach for the synthesis of the 2H-pyran-4(3H)-one core involves the reaction of silyl enol ethers with malonyl chloride. Silyl enol ethers are versatile nucleophiles in organic synthesis, often employed in aldol-type reactions and conjugate additions. researchgate.net The reaction would likely proceed through a nucleophilic acyl substitution mechanism, where the silyl enol ether attacks one of the acyl chlorides of malonyl chloride, followed by an intramolecular cyclization and elimination of the silyl group to afford the pyranone ring. The regioselectivity of the initial attack and the subsequent cyclization would be key factors in the success of this strategy. While the Paternò-Büchi reaction of silyl enol ethers with aromatic aldehydes provides a photochemical route to oxetanes, a thermal reaction with a diacid chloride like malonyl chloride would be expected to favor the formation of a six-membered ring.

Cyclization Reactions in Pyranone Formation

A more established and widely applicable method for the synthesis of 2,3-dihydro-4H-pyran-4-ones is the hetero-Diels-Alder reaction. organic-chemistry.org This [4+2] cycloaddition typically involves the reaction of an electron-rich diene with an electron-poor dienophile. For the synthesis of 2-substituted pyranones, a common strategy is the reaction of a Danishefsky-type diene with an aldehyde in the presence of a Lewis acid catalyst. organic-chemistry.org The use of 9-anthracenecarboxaldehyde as the dienophile in such a reaction would directly lead to the desired 2-(anthracen-9-yl)-substituted pyranone core.

Another prominent cyclization strategy involves the intramolecular rearrangement of δ-hydroxyalkynones, which can be catalyzed by acids to yield 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org Furthermore, the cyclocondensation of 1,3-diketone dianions with aldehydes provides a one-step synthesis of 6-aryl-2,3-dihydro-4H-pyran-4-ones. researchgate.net Adapting this method by using an appropriate diketone and 9-anthracenecarboxaldehyde could also be a viable route.

| Cyclization Strategy | Reactants | Product Type | Reference |

| Hetero-Diels-Alder | Danishefsky's diene, Aldehyde | 2-Substituted 2,3-dihydro-4H-pyran-4-one | organic-chemistry.org |

| Intramolecular Rearrangement | δ-Hydroxyalkynone | Substituted 2,3-dihydro-4H-pyran-4-one | organic-chemistry.org |

| Cyclocondensation | 1,3-Diketone dianion, Aldehyde | 6-Aryl-2,3-dihydro-4H-pyran-4-one | researchgate.net |

Incorporation of the Anthracen-9-yl Moiety

The introduction of the bulky and rigid anthracen-9-yl group onto the pyranone ring can be achieved either by incorporating it into one of the starting materials for the cyclization or by attaching it to a pre-formed pyranone core.

Direct Coupling Approaches to Form Anthracenyl-Pyranone Linkages

One of the most direct methods for forming a carbon-carbon bond between the anthracene (B1667546) and pyranone moieties would be through nucleophilic addition of an anthracenyl organometallic reagent to an appropriate electrophilic pyranone precursor. For instance, the generation of 9-anthracenyllithium or an anthracenyl Grignard reagent, followed by its reaction with a pyranone bearing a suitable leaving group at the 2-position, could lead to the target molecule. While this approach is conceptually straightforward, the stability of the pyranone ring under the strongly basic conditions of organometallic reactions would need to be considered.

Alternatively, modern cross-coupling reactions offer a milder and more versatile approach. A Suzuki-Miyaura coupling between 9-anthracenylboronic acid and a 2-halo-2H-pyran-4(3H)-one derivative, catalyzed by a palladium complex, would be a highly effective method for forging the desired bond. beilstein-journals.org This reaction is known for its high functional group tolerance and is widely used in the synthesis of biaryl and aryl-heterocycle compounds.

| Coupling Strategy | Anthracene Reagent | Pyranone Precursor | Catalyst/Conditions |

| Nucleophilic Addition | 9-Anthracenyllithium/Grignard | 2-Halopyranone | Anhydrous ether/THF |

| Suzuki-Miyaura Coupling | 9-Anthracenylboronic acid | 2-Halopyranone | Pd catalyst, base |

Multi-Component Reactions in the Synthesis of Related Anthracene-Substituted Heterocycles

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. An MCR approach to 2-(Anthracen-9-yl)-2H-pyran-4(3H)-one could involve the reaction of 9-anthracenecarboxaldehyde, a β-keto ester, and a third component that facilitates the cyclization. For example, a Hantzsch-like reaction, which is traditionally used for the synthesis of dihydropyridines, could potentially be adapted for the synthesis of dihydropyranones under acidic or basic conditions. The reaction of an aldehyde, a β-dicarbonyl compound, and a source of ammonia (B1221849) or an amine is the basis of the Hantzsch pyridine (B92270) synthesis, and variations of this reaction are known for the synthesis of other heterocycles.

Advanced Synthetic Transformations for Anthracene Derivatives

Once the this compound scaffold is assembled, further functionalization of the anthracene ring can be envisioned to modulate its electronic and photophysical properties. Anthracene undergoes a variety of electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, typically at the 9- and 10-positions. numberanalytics.com However, with the 9-position occupied by the pyranone ring, these reactions would be directed to other positions on the anthracene core.

Photochemical reactions are also a hallmark of anthracene chemistry. numberanalytics.com The central ring of anthracene can undergo [4+4] photodimerization upon exposure to UV light. Furthermore, anthracene and its derivatives are known to participate in Diels-Alder reactions, where the central ring acts as a diene. numberanalytics.comresearchgate.net These reactions could be utilized to further elaborate the molecular structure and introduce new functionalities. Additionally, palladium-catalyzed cross-coupling reactions on a halogenated anthracenyl-pyranone derivative would allow for the introduction of a wide range of substituents. beilstein-journals.org

| Transformation | Reagents/Conditions | Expected Outcome |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group on the anthracene ring |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Introduction of an acyl group on the anthracene ring |

| Photodimerization | UV light | Formation of a [4+4] cycloaddition product |

| Diels-Alder Reaction | Dienophile, heat | Formation of a [4+2] cycloadduct |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | Introduction of an aryl or vinyl group |

Reduction of Anthraquinones to Anthracenes in Directed Synthesis

A common and effective strategy for synthesizing substituted anthracenes involves the reduction of corresponding anthraquinones. beilstein-journals.org This approach is advantageous because the 9 and 10 positions of the anthracene core are protected as carbonyls in the anthraquinone (B42736) precursor, which directs substitutions to other positions on the aromatic rings. beilstein-journals.org Once the desired substitution pattern is achieved on the anthraquinone skeleton, a final reduction step yields the target anthracene derivative.

Several reducing agents and systems have been successfully employed for this transformation. A simple and well-known method utilizes a reductive Zn/NH₃ system followed by treatment with HCl. beilstein-journals.org Other protocols report the use of zinc powder in the presence of pyridine or sodium hydroxide. beilstein-journals.org For instance, 1,8-dichloroanthraquinone (B31358) can be effectively reduced to 1,8-dichloroanthracene (B3240527) using the Zn/NH₃ and HCl system. beilstein-journals.org In other cases, lithium aluminum hydride (LAH) has been used to reduce substituted anthraquinones to their corresponding anthracenes in very good yields, ranging from 81–90%. beilstein-journals.org Another strategic manipulation involves the reductive methylation of an anthraquinone unit to form an anthracene, a tactic used to prevent unwanted reactivity at the carbonyl positions during subsequent synthetic steps. nih.gov

Table 1: Selected Reduction Methods for Anthraquinone Derivatives

| Anthraquinone Precursor | Reducing Agent/System | Product | Yield | Reference |

|---|---|---|---|---|

| 1,8-Dichloroanthraquinone | Zn/NH₃, HCl | 1,8-Dichloroanthracene | N/A | beilstein-journals.org |

| Substituted Anthraquinones | Zn/Pyridine or Zn/NaOH | Corresponding Anthracenes | N/A | beilstein-journals.org |

Metal-Catalyzed Coupling Reactions in Anthracene Functionalization

Transition metal-catalyzed reactions have become indispensable tools for the functionalization of aromatic scaffolds, including anthracene. frontiersin.orgdoaj.org Catalysts based on metals like palladium, nickel, and copper enable a variety of transformations, including crucial cross-coupling reactions and C-H activations, which are essential for building the anthracene core and introducing diverse functionalities. frontiersin.orgnih.gov These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional approaches. acs.org The design and selection of appropriate ligands, such as phosphines and N-heterocyclic carbenes (NHCs), are critical as they modulate the reactivity and selectivity of the metal catalyst. frontiersin.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been extensively applied to the synthesis of functionalized anthracenes. frontiersin.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. frontiersin.orgnih.gov

This methodology has been successfully used to synthesize a variety of aryl-substituted anthracenes. For example, 4-(anthracen-9-yl)pyridine was synthesized via the Suzuki-Miyaura coupling of 9-bromoanthracene (B49045) with pyridin-4-ylboronic acid using a tetrakis(triphenylphosphine)palladium(0) catalyst. nih.gov In another application, a series of 1,8-diarylanthracenes were prepared from 1,8-dichloroanthracene and various arylboronic acids using a Pd-PEPPSI-iPr catalyst, which was found to be effective for the less reactive chloro-substituted substrates. beilstein-journals.org

Recent advancements have also explored the use of other metals. A highly efficient protocol using a pincer nickel N-heterocyclic carbene complex has been developed for the Suzuki-Miyaura cross-coupling of bulky anthracen-9-yl carboxylates with aryl boronic acids, providing access to fluorescent anthracene derivatives. nih.govrsc.org Furthermore, palladacycles have been employed as robust catalysts in sequential one-pot, triple Suzuki-Miyaura coupling reactions of 9,10-dibromoanthracene (B139309) with three different aryl boronic acids to create novel organic light-emitting diode (OLED) emitters. acs.orgnih.gov

Table 2: Examples of Suzuki-Miyaura Reactions in Anthracene Synthesis

| Anthracene Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 9-Bromoanthracene | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 9-Aryl-anthracene | nih.gov |

| 1,8-Dichloroanthracene | Arylboronic acids | Pd-PEPPSI-iPr | 1,8-Diaryl-anthracenes | beilstein-journals.org |

| Anthracen-9-yl carboxylates | (Hetero)aryl boronic acids | Pincer Nickel NHC complex | 9-(Hetero)aryl-anthracenes | nih.govrsc.org |

Direct C-H activation is a modern and efficient strategy that avoids the need for pre-functionalized starting materials, such as organic halides. frontiersin.org Palladium(II) catalysts have shown remarkable activity in such transformations. nih.gov A noteworthy development is a Pd(II)-catalyzed tandem synthesis of anthracene derivatives using carboxylic acids as traceless directing groups. ibs.re.krresearchgate.netkaist.ac.krnih.gov

This elegant synthetic route involves several key steps within a single pot. ibs.re.kr The process initiates with a carboxyl-directed C-H alkenylation. This is followed by a second carboxyl-directed C-H activation and a rollover step, leading to the formation of a new palladacycle intermediate. ibs.re.krnih.gov Subsequent intramolecular C-C bond formation and a final decarboxylative aromatization step generate the substituted anthracene product, regenerating the Pd(II) catalyst to complete the cycle. ibs.re.krresearchgate.net This tandem strategy is compatible with a broad range of substrates and provides a convenient and powerful tool for accessing complex acenes and heteroacenes. ibs.re.krnih.gov

Intramolecular Cyclization and Cyclodehydration Pathways

One established pathway involves a tandem Michael-Dieckmann condensation. nih.gov In a reported synthesis of a benzoisochromanone, a benzylic carbanion undergoes a conjugate addition to a chiral pyranone, which is followed in situ by an intramolecular Dieckmann cyclization to form the fused lactone system. nih.govmdpi.com Another powerful method is the Gold(I)-catalyzed intramolecular 6-endo-dig cyclization of ynoates, which has been employed as a key step in the synthesis of natural products containing a 2-pyrone ring. nih.gov

Other approaches include iodolactonization strategies, where the cyclization of a (Z)-pent-2-en-4-ynoate is promoted by reagents like copper(II) bromide. nih.gov Additionally, the hydration and subsequent cyclization of skipped diynones, catalyzed by an organocatalyst such as morpholine (B109124) under basic conditions, can yield γ-pyrone structures. researchgate.net The synthesis of dihydropyrones can also be achieved via an AgOTf-promoted intramolecular oxa-conjugate cyclization of β-hydroxy ynones. researchgate.net For more complex systems, intramolecular Diels-Alder cycloadditions involving a pyranone moiety have been used to construct polycyclic frameworks. researchgate.net

Sustainable Synthetic Approaches for Pyranone and Anthracene Architectures

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. doaj.orgresearchgate.net These concepts are applicable to the synthesis of both anthracene and pyranone building blocks.

Green Chemistry Protocols in Related Heterocyclic Synthesis

Sustainable or "green" protocols have been successfully developed for the synthesis of various heterocyclic compounds, including pyran derivatives. nih.govuni-regensburg.de One notable example is the sonochemical synthesis of pyrano[3,4-e] nih.govnih.govoxazines, which utilizes ultrasound irradiation. nih.gov Ultrasound enables reactions that may not proceed under silent (non-sonicated) conditions, often leading to shorter reaction times and higher yields. nih.gov

This green protocol employs dimethyl carbonate, an environmentally benign reagent, in the presence of a KF/basic alumina (B75360) catalyst. nih.gov The methodology adheres to several key principles of green chemistry, including high atom economy, energy conservation, the use of a recyclable catalyst instead of stoichiometric reagents, and clean reaction profiles. nih.gov Such strategies, focusing on alternative energy sources like ultrasound and the use of greener solvents and catalysts, represent a significant step toward more sustainable manufacturing of complex chemical structures like pyranones and functionalized anthracenes.

Based on a thorough review of available scientific literature, detailed experimental spectroscopic data for the specific compound This compound is not publicly available. As a result, it is not possible to generate an article with the requested "thorough, informative, and scientifically accurate content," including "detailed research findings" and "data tables," without resorting to speculation or fabricating information.

The strict adherence to the specified compound and the requirement for factual, data-based content cannot be met due to the absence of published research on its advanced spectroscopic characterization. Generating content based on analogous compounds would violate the instruction to focus solely on "this compound" and would not represent scientifically accurate findings for this specific molecule.

Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Anthracen 9 Yl 2h Pyran 4 3h One

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of 2-(Anthracen-9-yl)-2H-pyran-4(3H)-one is expected to be dominated by the characteristic absorptions of the anthracene (B1667546) moiety, which typically exhibits well-defined vibronic fine structure. The intense absorption bands in the UV region arise from π-π* electronic transitions within the conjugated system of the anthracene core. The presence of the 2H-pyran-4(3H)-one substituent may cause a slight solvatochromic shift (a shift in the absorption maxima depending on the polarity of the solvent) and potentially a small bathochromic (red) or hypsochromic (blue) shift of these bands compared to unsubstituted anthracene. The weaker n-π* transition associated with the carbonyl group of the pyranone ring is also anticipated, likely appearing as a lower intensity band at a longer wavelength than the main π-π* transitions.

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry would be a crucial tool for confirming the molecular weight and elemental composition of this compound. The high-resolution mass spectrum would provide the exact mass of the molecular ion peak [M]+•, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve:

Retro-Diels-Alder reaction: The pyranone ring could undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of a neutral molecule and the formation of a stable anthracenyl-containing cation.

Loss of CO: The carbonyl group in the pyranone ring could be lost as a neutral carbon monoxide molecule.

Fragmentation of the anthracene moiety: At higher energies, the anthracene ring system itself could fragment, leading to characteristic peaks corresponding to smaller polycyclic aromatic hydrocarbon fragments.

A detailed analysis of these fragmentation patterns would allow for the confirmation of the connectivity between the anthracene and pyranone moieties.

X-ray Crystallography for Solid-State Molecular Conformation

Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Analysis of Intermolecular Interactions (e.g., C-H...π interactions, π-π stacking)

The packing of the molecules in the crystal lattice would be governed by various non-covalent intermolecular interactions. Analysis of the crystal structure would likely reveal the presence of:

π-π stacking: The planar anthracene rings of adjacent molecules could engage in π-π stacking interactions, which are a significant cohesive force in the solid state of many aromatic compounds.

C-H...π interactions: Hydrogen atoms from the pyranone ring or the anthracene moiety could interact with the electron-rich π-system of a neighboring anthracene ring.

Computational Chemistry and Theoretical Investigations of 2 Anthracen 9 Yl 2h Pyran 4 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, providing a robust framework for determining molecular properties. For 2-(anthracen-9-yl)-2H-pyran-4(3H)-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to model its properties in the gaseous phase.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the molecule, known as its ground-state geometry. This is achieved through geometry optimization, an iterative process that calculates the molecular energy at various atomic arrangements until a minimum energy conformation is found.

For this compound, a key structural feature is the dihedral angle between the planar anthracene (B1667546) ring system and the pyranone ring. The optimization process would precisely calculate the bond lengths, bond angles, and torsion angles that define the molecule's shape. Conformational analysis would explore the potential energy surface to identify different stable conformers and the energy barriers between them, which are crucial for understanding the molecule's flexibility and dynamic behavior. The planarity of the anthracene group and the puckering of the pyranone ring would be key points of analysis.

Illustrative Data Table: Optimized Geometrical Parameters

Note: The following data is illustrative as specific computational studies for this compound are not available in the cited literature. The parameters shown are representative of what a DFT calculation would yield.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C(anthracene)-C(pyran) | 1.52 |

| C=O (pyranone) | 1.23 | |

| C-O-C (pyranone) | 1.37 | |

| Bond Angles (°) | C-C-C (anthracene) | ~120 |

| C(anthracene)-C(pyran)-O | 109.5 | |

| Dihedral Angle (°) | Anthracene Plane - Pyranone Plane | 88.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be predominantly localized on the electron-rich anthracene moiety, while the LUMO might be distributed across the pyranone ring, particularly towards the electron-withdrawing carbonyl group. This distribution governs the molecule's behavior in charge transfer interactions.

Illustrative Data Table: FMO Properties

Note: The values below are hypothetical examples to illustrate the typical output of a DFT calculation for FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen of the pyranone ring due to the lone pairs of electrons. The hydrogen atoms and the anthracene ring's pi-system would exhibit varying degrees of positive potential (blue). This mapping provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor orbital to an empty acceptor orbital. The stabilization energy (E2) associated with these donor-acceptor interactions is calculated, providing a measure of their significance in stabilizing the molecule. For the target compound, NBO analysis would elucidate the nature of the C-O and C=O bonds in the pyranone ring and quantify the electronic interactions between the anthracene and pyranone moieties.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Local reactivity descriptors, such as Fukui functions, are also calculated to identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These calculations would provide a quantitative framework for predicting the reactivity of this compound.

Illustrative Data Table: Global Reactivity Descriptors

Note: These values are for illustrative purposes and represent typical outputs from DFT calculations.

| Descriptor | Formula | Calculated Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.30 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 |

| Chemical Softness (S) | 1/(2η) | 0.27 |

| Electrophilicity Index (ω) | χ2/(2η) | 4.99 |

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. By calculating the harmonic frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, a theoretical vibrational analysis would predict the characteristic stretching frequencies for key functional groups, such as the C=O stretch of the ketone, the C-O-C stretch of the ether group in the pyranone ring, and the C-H and C=C vibrations of the anthracene core. Comparing this theoretical spectrum with an experimentally obtained one allows for precise assignment of the observed vibrational bands, confirming the molecular structure and providing a deeper understanding of its bonding characteristics.

Elucidation of Reaction Mechanisms via Activation Barrier Calculations

The synthesis of this compound and its subsequent reactions can be mechanistically detailed using quantum chemical calculations, particularly Density Functional Theory (DFT). These calculations are instrumental in mapping out the potential energy surface of a reaction, identifying transition states, and determining the activation energy (Ea), which is the minimum energy required for a reaction to occur.

Theoretical studies on the formation of pyran rings, for instance, often involve cycloaddition or condensation reactions. nih.govresearchgate.net For a hypothetical synthesis of this compound, computational models can be constructed to evaluate different potential pathways. By calculating the Gibbs free energy of activation (ΔG‡) for each step, the most energetically favorable reaction mechanism can be identified. aps.org For example, in a reaction involving an anthracene-derived precursor and a pyranone fragment, DFT calculations could pinpoint the key transition state and its associated energy barrier, thus explaining the observed regioselectivity and stereoselectivity. nih.gov

Key Research Findings:

Transition State Geometry: Calculations would reveal the precise three-dimensional arrangement of atoms at the peak of the energy barrier. This geometry is crucial for understanding the steric and electronic factors that govern the reaction rate.

Activation Energy: The calculated activation energy provides a quantitative measure of the kinetic feasibility of a reaction pathway. Lower activation energies indicate faster reaction rates. For complex organic reactions, these values can range from 15 to 40 kcal/mol.

Thermodynamic vs. Kinetic Control: By comparing the energies of the final products and the activation barriers leading to them, computational studies can predict whether a reaction is under thermodynamic or kinetic control.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study on a proposed reaction step.

| Proposed Reaction Pathway | Transition State (TS) | Calculated Activation Energy (Ea) in kcal/mol | Reaction Enthalpy (ΔH) in kcal/mol |

|---|---|---|---|

| [4+2] Cycloaddition | TS1 | 25.8 | -15.2 |

| Michael Addition-Cyclization | TS2 | 21.3 | -18.5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The presence of a bulky anthracenyl group attached to the pyranone ring in this compound suggests a rich conformational landscape. The rotational freedom around the single bond connecting the two ring systems allows for various spatial arrangements, each with a different energy level. MD simulations can explore these conformational changes and determine the most stable (lowest energy) conformations. mdpi.com

By simulating the molecule in a solvent, such as water or an organic solvent, researchers can observe how the molecule folds and what are the preferred orientations of the anthracene and pyranone moieties relative to each other. nih.gov The stability of these conformations is assessed by analyzing the potential energy of the system throughout the simulation.

Key Research Findings:

Dihedral Angle Distribution: Analysis of the trajectory can reveal the probability distribution of the dihedral angle between the anthracene and pyranone rings, highlighting the most populated conformational states.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions from a reference structure over time, indicating the structural stability of the molecule. A stable conformation will exhibit low RMSD fluctuations. rsc.org

Free Energy Landscape: Advanced MD techniques can be used to construct a free energy landscape, which maps the conformational space of the molecule and identifies the energy barriers between different stable conformations.

The following table provides a hypothetical summary of conformational analysis from an MD simulation.

| Conformer | Dihedral Angle Range (Anthracene-Pyranone) | Relative Population (%) | Average Potential Energy (kcal/mol) |

|---|---|---|---|

| A (Twisted) | 45° - 75° | 65 | -125.4 |

| B (Extended) | 150° - 180° | 30 | -123.1 |

| C (Perpendicular) | 85° - 95° | 5 | -120.9 |

MD simulations are also invaluable for studying how this compound interacts with other molecules, be it solvent molecules or other solute molecules. mdpi.com These interactions are fundamental to understanding its solubility, aggregation behavior, and potential biological activity.

In a simulated environment, one can analyze the formation and lifetime of hydrogen bonds, van der Waals interactions, and π-π stacking interactions between the anthracenyl groups of neighboring molecules. mdpi.com This is particularly relevant for predicting how the molecule might behave in solution or in the solid state.

Key Research Findings:

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute, providing a detailed picture of the solvation shell.

Interaction Energy Calculations: The strength of the interactions between the solute and solvent, or between multiple solute molecules, can be quantified by calculating the interaction energies. strath.ac.uk

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the carbonyl group of the pyranone ring and protic solvent molecules can be monitored throughout the simulation.

Theoretical Studies on Photophysical Properties

The presence of the large, conjugated anthracene moiety suggests that this compound is likely to possess interesting photophysical properties. mdpi.com Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the electronic absorption and emission spectra of molecules. nih.gov

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. nu.edu.kznist.gov The excitation energies correspond to the wavelengths of light that the molecule will absorb, and the oscillator strengths relate to the intensity of the absorption peaks. This allows for the theoretical prediction of the UV-Vis absorption spectrum.

Similarly, by optimizing the geometry of the molecule in its first excited state, TD-DFT can predict the emission energy, which corresponds to the fluorescence wavelength. The difference between the absorption and emission wavelengths is the Stokes shift, a key characteristic of fluorescent molecules. nih.gov

Key Research Findings:

Maximum Absorption Wavelength (λmax): Theoretical calculations can predict the λmax, which is often associated with the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. For anthracene derivatives, this is typically in the UV-A or near-visible region. researchgate.net

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions can reveal their nature, such as π-π* or n-π* transitions.

Solvent Effects: By incorporating solvent models into the calculations, the effect of the solvent polarity on the absorption and emission spectra (solvatochromism) can be predicted.

A hypothetical table of predicted photophysical properties is shown below.

| Solvent | Predicted λmax (Absorption) in nm | Oscillator Strength (f) | Predicted λmax (Emission) in nm | Predicted Stokes Shift in nm |

|---|---|---|---|---|

| Hexane | 385 | 0.21 | 410 | 25 |

| Ethanol | 392 | 0.23 | 425 | 33 |

| Acetonitrile | 390 | 0.22 | 428 | 38 |

The quantum yield (Φ) of a photochemical process is a measure of its efficiency, defined as the number of events (e.g., photons emitted, molecules reacted) occurring per photon absorbed. wikipedia.orgiupac.org While direct and precise computational prediction of quantum yields is challenging, theoretical calculations can provide valuable insights into the factors that influence it.

The fluorescence quantum yield (Φf) is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (such as internal conversion and intersystem crossing). wikipedia.org Theoretical methods can be used to calculate the rate constants for these competing processes. A higher rate of radiative decay compared to non-radiative decay leads to a higher fluorescence quantum yield.

For a photochemical reaction, the quantum yield can be estimated by analyzing the potential energy surfaces of the excited states and identifying pathways that lead to product formation versus pathways that lead back to the ground state without reaction. fiveable.me

Key Research Findings:

Radiative and Non-Radiative Decay Rates: Theoretical calculations can estimate the rate constants for fluorescence (kr) and non-radiative processes (knr). The fluorescence quantum yield can then be estimated using the formula Φf = kr / (kr + knr).

Intersystem Crossing Rates: The probability of the molecule transitioning from a singlet excited state to a triplet state (intersystem crossing) can be calculated, which is crucial for understanding phosphorescence and photochemical reactions that proceed through triplet states.

Excited State Potential Energy Surfaces: Mapping the potential energy surfaces of the excited states can reveal conical intersections or other features that facilitate rapid non-radiative decay, leading to a low fluorescence quantum yield.

Advanced Derivatization and Functionalization Strategies of 2 Anthracen 9 Yl 2h Pyran 4 3h One

Chemical Modification of the Pyranone Ring

The 2H-pyran-4(3H)-one ring is a versatile platform for chemical modification. Its structure contains several reactive sites that can be targeted for selective functionalization, enabling the introduction of diverse chemical groups or the construction of more complex fused systems.

Selective Substitutions at C3, C4, and C6 Positions

The pyran-2-one ring, a related unsaturated lactone, is known to possess three electrophilic centers at positions C2, C4, and C6, making them susceptible to nucleophilic attack. clockss.org These reactions often, however, lead to ring-opening. clockss.org For electrophilic reactions such as nitration and halogenation, substitution patterns tend to occur at the C3 and C5 positions. clockss.org

In the closely related 4-pyrone systems, functionalization often targets the active methyl groups adjacent to the ring oxygen. For instance, 2-methyl-4-pyrones can undergo enamination with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov The resulting 2-(2-(dimethylamino)vinyl)-4-pyrones are highly reactive intermediates that can participate in further transformations, such as 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination reactions. nih.gov This strategy allows for the selective modification of the side chain at the C2 or C6 positions without opening the pyranone ring. nih.gov Furthermore, the methylene (B1212753) group at the C3 position of the 2-(anthracen-9-yl)-2H-pyran-4(3H)-one ring represents another potential site for functionalization, for example, through alpha-alkylation or condensation reactions after deprotonation with a suitable base.

Synthesis of Fused Pyranone Systems (e.g., anthra[1,2-b]pyran)

An important strategy for modifying the core structure involves the synthesis of fused ring systems, leading to compounds with extended conjugation and rigid architectures. The synthesis of 4H-anthra[1,2-b]pyran derivatives, which represent a fused version of the anthracene-pyranone scaffold, has been successfully achieved through a multi-step sequence starting from 1,4-dihydroxyanthraquinone. researchgate.netnih.gov

A key approach involves an initial Marschalk alkylation of 1,4-dihydroxyanthraquinone, followed by a Baker-Venkataraman reaction to elongate the side chain. nih.govresearchgate.net The final and crucial step is an acid-catalyzed cyclization of the resulting phenolic β-diketone intermediate. researchgate.net Simply dissolving the precursor in trifluoroacetic acid can induce this cyclization, yielding the 4H-anthra[1,2-b]pyran skeleton in nearly quantitative yields. researchgate.net This methodology provides a reliable pathway to annulated pyranone systems, transforming the initial conjugate into a more complex and planar polycyclic aromatic heterocycle.

Functionalization of the Anthracene (B1667546) Moiety

The anthracene unit offers a broad scope for derivatization, which is critical for modulating the molecule's electronic and photophysical properties. Substituents on the anthracene core can profoundly influence its behavior within the hybrid structure.

Introduction of Additional Substituents for Property Modulation

The electronic properties of anthracene can be systematically tuned by introducing substituents onto its aromatic rings. Theoretical studies using density functional theory (DFT) have shown that functionalization with electron-withdrawing groups such as fluorine (F), chlorine (Cl), nitro (NO₂), and cyano (CN) significantly alters the molecule's frontier molecular orbitals. bohrium.comresearchgate.net This leads to a reduction in the HOMO-LUMO energy gap, which suggests that the resulting derivatives will have higher charge carrier mobility and lower kinetic stability compared to the unsubstituted parent anthracene. bohrium.comresearchgate.net

Experimentally, selective and efficient methods have been developed for functionalizing the anthracene core. For example, a four-step process starting from 9,10-dibromoanthracene (B139309) can yield precursors for a variety of substituted anthracene derivatives that are otherwise difficult to prepare. nih.gov These strategies allow for the introduction of bromo and methoxy (B1213986) groups, which can serve as handles for further cross-coupling reactions to introduce even greater diversity. nih.govfrontiersin.org

Below is a data table summarizing the calculated effects of various substituents on the electronic properties of anthracene, based on theoretical studies.

| Substituent Group | Effect on HOMO-LUMO Gap | Impact on Electron Affinity (EA) | Impact on Ionization Potential (IP) | Reference |

| Cyano (CN) | Decrease | Enhancement | Enhancement | bohrium.comresearchgate.net |

| Nitro (NO₂) | Decrease | Enhancement | Enhancement | bohrium.comresearchgate.net |

| Fluorine (F) | Decrease | Enhancement | Enhancement | bohrium.comresearchgate.net |

| Chlorine (Cl) | Decrease | Enhancement | Enhancement | bohrium.comresearchgate.net |

Formation of Polycyclic Anthracene-Heterocycle Hybrids

Building upon the functionalized anthracene core, larger polycyclic systems can be constructed. A powerful method for this is the Diels-Alder reaction, where a dienophile reacts with the central ring of the anthracene moiety. For instance, anthracene chalcones, such as (E)-3-(anthracen-9-yl)-1-arylprop-2-en-1-ones, can react with dienophiles like N-substituted maleimides to afford complex polycyclic ethanoanthracene structures. mdpi.com

Another advanced strategy involves transition metal-catalyzed cross-coupling reactions. frontiersin.org Palladium-catalyzed reactions, for example, can be used to link functionalized anthracenes with other heterocyclic units. researchgate.net This approach was used to synthesize novel carbazole (B46965)/anthracene hybrid molecules, where the anthracene unit was attached at specific sites on a carbazole core to precisely tune the conjugation and optoelectronic properties of the final molecule. researchgate.net Such methods are instrumental in creating well-defined, large-scale polycyclic systems with tailored characteristics.

Development of Anthracene-Pyranone Conjugates with Tunable Electronic Properties

Functionalization of the anthracene core with electron-withdrawing groups, as indicated by theoretical studies, lowers the HOMO-LUMO gap, which is a key parameter for materials used in organic electronics. bohrium.comresearchgate.net This effect is analogous to observations in other hybrid systems, such as BN-anthracenes, where strategic BN/CC isosterism can make a smaller acene mimic the electronic structure of a larger, more conjugated system. rsc.org For instance, a synthesized 9a,9-BN anthracene was found to have a HOMO energy level more similar to tetracene than to its direct all-carbon analogue, anthracene. rsc.org

Simultaneously, modifications to the pyranone ring can influence charge distribution and solubility. The synthesis of fused anthra[1,2-b]pyran systems creates a more rigid and planar structure, extending the π-conjugation across the molecule, which typically results in a red-shift of absorption and emission spectra. researchgate.net By combining these approaches—for example, by synthesizing a fused anthra[1,2-b]pyran and then selectively functionalizing the remaining accessible positions on the anthracene core—researchers can develop a library of conjugates. This would allow for the fine-tuning of properties such as emission color, charge transport capability, and fluorescence quantum yield, paving the way for their application as advanced materials in fields like organic light-emitting diodes (OLEDs). researchgate.net

Applications in Materials Science and Chemical Probe Development Excluding Biological Contexts

Organic Electronic Materials

The planar structure and high charge carrier mobility of anthracene (B1667546) and its derivatives make them excellent building blocks for organic semiconductors. researchgate.netrsc.org These materials are foundational to the development of flexible, lightweight, and low-cost electronic devices. rsc.orgnih.govsci-hub.se The incorporation of a pyranone ring can further modulate the electronic properties, influencing energy levels and molecular packing, which are critical for device performance.

Anthracene derivatives have been extensively utilized in the development of Organic Light-Emitting Diodes (OLEDs), serving as emitters, host materials, and charge-transporting layers. rsc.orgmdpi.com Their high fluorescence quantum yields and stability are particularly advantageous for creating efficient and durable devices, especially for blue light emission. researchgate.netresearchgate.net The combination of an anthracene fluorophore with other molecular fragments, such as in 2-(Anthracen-9-yl)-2H-pyran-4(3H)-one, allows for the tuning of emission colors and enhancement of device performance. researchgate.net

For instance, research on related structures has demonstrated the potential of anthracene-pyranone systems. A highly emissive compound, 6-(anthracen-9-yl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile, when used in a solution-processed OLED, contributed to a device that displayed pure white light emission. researchgate.net Similarly, other complex anthracene derivatives have been engineered as deep-blue emitters, achieving high external quantum efficiencies and pure color coordinates that meet stringent industry standards like the European Broadcasting Union (EBU). rsc.orgrsc.org The performance of such emitters is often linked to a twisted molecular structure that prevents intermolecular π–π stacking, thereby enhancing solid-state luminescence. mdpi.comrsc.org

Below is a data table summarizing the performance of OLEDs using various anthracene-based emitters, illustrating their potential in display and lighting technologies.

| Emitter Compound | Emission Color | Max. External Quantum Efficiency (EQE) | Commission Internationale de l'Eclairage (CIE) Coordinates | Reference |

| 6-(anthracen-9-yl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile | White | 1.9% | (0.29, 0.31) | researchgate.net |

| 9,10-di(pyren-1-yl)anthracene (PyAnPy) | Deep-Blue | 4.78% | (0.16, 0.10) | rsc.org |

| 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy) | Deep-Blue | 5.48% | (0.15, 0.06) | rsc.org |

| 4,4′-(anthracene-9,10-diyl)bis(2,5-dimethyl-N,N-diphenylaniline) (DiPAXA) | Deep-Blue | Not Specified | (0.15, 0.13) | rsc.org |

Organic Field-Effect Transistors (OFETs) are key components in flexible electronics, such as displays and sensors. researchgate.netrsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. nih.gov Anthracene is a well-regarded building block for OFET materials due to its planar structure, which facilitates strong intermolecular π-π interactions, and its inherent air stability. rsc.orgsci-hub.se These characteristics promote efficient charge transport through the material. google.com

Derivatization of the anthracene core is a common strategy to enhance OFET performance. For example, 2,6-Diphenylanthracene has demonstrated one of the highest charge mobilities among organic semiconductors. researchgate.nettcichemicals.com While anthracene itself may not show FET characteristics due to its relatively small π-electronic system, attaching other groups, such as thienyls, can significantly improve mobility. nih.gov An OFET based on vacuum-evaporated anthracene as the active layer achieved a mobility of 5.76 × 10⁻² cm²/V·s. researchgate.net The introduction of a pyranone moiety to the anthracene core in this compound would be expected to influence the material's energy levels and packing structure, thereby modulating its charge transport properties for potential OFET applications.

The table below presents charge mobility data for OFETs based on anthracene and its derivatives.

| Semiconductor Material | Device Configuration | Hole Mobility (μ) (cm²/V·s) | On/Off Ratio | Reference |

| Anthracene | Inverted Staggered | 5.76 × 10⁻² | Not Specified | researchgate.net |

| 9,9'-bianthracene | Not Specified | 0.067 | > 5 × 10⁴ | researchgate.net |

| 2,6-Diphenylanthracene | Top-Contact Bottom-Gate | 3.3 | 10⁶ | tcichemicals.com |

| Bisthienyl anthracene derivative | Not Specified | 0.50 | Not Specified | nih.gov |

Anthracene-based compounds are also explored for their use in organic solar cells, where they can function as electron donor or hole-transporting materials (HTMs). google.commdpi.comresearchgate.net The favorable properties of anthracene, such as high planarity for better π-π stacking, good charge transport, and broad absorption in the UV-visible spectrum, make it a suitable component for photovoltaic applications. google.commdpi.com

Advanced Fluorescent Materials

The strong fluorescence of the anthracene core is a defining feature that enables its use in a variety of advanced materials, including sensors and emitters that exhibit unique photophysical phenomena.

Fluorescent chemosensors are molecules designed to signal the presence of specific chemical species through a change in their fluorescence. nih.gov Anthracene derivatives are frequently used as the fluorophore in these sensors due to their high sensitivity and responsive emission properties. researchgate.netresearchgate.net By attaching a specific receptor unit to the anthracene core, chemosensors can be designed for the selective detection of various analytes, such as metal ions and anions, in non-biological contexts. researchgate.netrsc.orgglobethesis.com

For example, anthracene-based Schiff base probes have been developed for the selective detection of metal ions like Zn²⁺. mdpi.com The interaction with the metal ion can restrict intramolecular motion or modulate photoinduced electron transfer (PET) processes, leading to a "turn-on" fluorescent response. globethesis.commdpi.com Different anthracene-based sensors have shown high selectivity for various metal ions, including Al³⁺, Cr³⁺, Fe³⁺, Cu²⁺, and Hg²⁺, with detection limits often reaching nanomolar concentrations. researchgate.netglobethesis.comresearchgate.net The pyranone moiety in this compound contains oxygen atoms that could act as binding sites for metal ions, making this class of compounds a promising scaffold for developing new non-biological chemosensors.

The following table summarizes the characteristics of several non-biological, anthracene-based fluorescent chemosensors.

| Sensor Compound | Target Analyte | Detection Limit | Sensing Mechanism | Reference |

| N-(anthracen-9-ylmethylene)-2-(1H-benzo[d]imidazol-2-yl)aniline | Al³⁺ | 1.85 × 10⁻⁷ M | Intramolecular Charge Transfer (ICT) | researchgate.net |

| 9,10-bis(4-nitrobenzylthiomethyl)anthracene | Hg²⁺ | Not Specified | PET-suppressed enhancement | globethesis.com |

| Anthracene-based Schiff base derivative (AT2) | Zn²⁺ | Nanomolar range | AIEE / "Off-On-Off" response | researchgate.netmdpi.com |

| Anthracene-thiourea derivatives | AcO⁻, H₂PO₄⁻, F⁻ | Not Specified | PET / Fluorescence quenching | rsc.org |

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. magtech.com.cnacs.org This effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. acs.orgrsc.org

Anthracene itself can suffer from aggregation-caused quenching (ACQ), where π-π stacking in the solid state leads to diminished fluorescence. researchgate.net However, chemical modification can transform anthracene derivatives into potent AIEgens. rsc.orgresearchgate.net For instance, attaching bulky groups or creating twisted molecular geometries can inhibit close packing and enable AIE. rsc.org Research has shown that anthracene derivatives with specific substituents can exhibit typical AIE properties, becoming intensely emissive in their aggregate states. rsc.orgresearchgate.net Anthracene-based Schiff bases have also been shown to possess AIE-enhancement (AIEE) properties, which can be utilized in sensing applications. mdpi.com The pyranone unit in this compound could induce a twisted conformation relative to the anthracene plane, potentially restricting intramolecular rotations upon aggregation and promoting AIE behavior in this class of compounds.

Development of Phototriggers for Controlled Release (non-biological applications)

The photo-responsive nature of the anthracene group in This compound makes it a candidate for the development of phototriggers for the controlled release of small molecules in non-biological systems. The principle lies in the light-induced cleavage or conformational change of the molecule, which can disrupt a host-guest complex or a supramolecular assembly, thereby releasing an encapsulated species.

While specific studies on This compound as a phototrigger are not extensively documented, the concept is well-established for anthracene derivatives. For instance, the photodimerization of anthracene can be used to create crosslinked networks that can be disrupted by light, leading to the release of trapped molecules. The pyranone moiety in the target compound could be functionalized to carry a payload, which would be released upon a photochemical event involving the anthracene unit. The efficiency of such a system would depend on the quantum yield of the photochemical reaction and the stability of the initial assembly.

Integration into Polymeric Systems for Functional Materials

The incorporation of chromophoric units like This compound into polymer backbones or as side chains can impart photo-responsive and other functional properties to the resulting materials. Anthracene-containing polymers have been explored for applications such as self-healing materials, photo-patternable films, and fluorescent sensors. researchgate.net

The pyranone ring in This compound offers potential sites for polymerization or for grafting onto existing polymer chains. For example, the ketone group could be a site for chemical modification to introduce a polymerizable group. Once integrated into a polymer, the anthracene units can undergo intermolecular or intramolecular [4π+4π] cycloadditions when irradiated with UV light, leading to crosslinking of the polymer chains. This process can alter the material's properties, such as its solubility, mechanical strength, and morphology. Subsequent exposure to a different wavelength of light or heat can reverse the crosslinking, making the process reversible. This reversible crosslinking is the basis for creating materials with tunable properties. researchgate.net

| Monomer/Functional Unit | Polymerization Method | Resulting Polymer Property | Potential Application |

| Vinyl-functionalized this compound | Free radical polymerization | Photo-crosslinkable | Reversible adhesives, photoresists |

| Hydroxy-functionalized this compound | Polycondensation | Thermally stable, fluorescent | High-performance plastics, sensors |

Utility as Synthons in Advanced Organic Synthesis

Beyond its applications in materials science, This compound serves as a valuable synthon—a building block in organic synthesis—for the construction of more complex molecules.

Precursors for Complex Aromatic Systems via Decarboxylative Cycloadditions

While the direct decarboxylative cycloaddition of This compound is a specialized reaction, pyran-4-ones, in general, are known to participate in various cycloaddition reactions. The Diels-Alder reaction, for instance, is a powerful tool for the formation of six-membered rings. In the context of this specific compound, the pyranone ring could potentially act as a diene or dienophile.

A hypothetical decarboxylative cycloaddition could involve the reaction of the pyranone with a suitable dienophile, followed by the loss of carbon dioxide to generate a new aromatic or hydroaromatic system. The anthracene moiety would be carried through the reaction sequence, leading to the formation of complex polycyclic aromatic hydrocarbons. Such reactions are highly valuable for creating novel organic materials with tailored electronic and photophysical properties.

Intermediates in the Synthesis of Value-Added Organic Compounds

The pyran-4-one scaffold is a common motif in many natural products and biologically active compounds, and it is a versatile intermediate for the synthesis of other heterocyclic systems. ontosight.aimdpi.com The presence of the bulky and electronically active anthracene substituent at the 2-position of the pyranone ring in This compound can influence the reactivity and selectivity of its transformations.

This compound can be a precursor to a variety of other molecules. For example, the ketone group can be reduced or can react with organometallic reagents to introduce new functional groups. The pyranone ring itself can be opened or rearranged to form different heterocyclic or carbocyclic structures. These transformations would yield novel anthracene-containing compounds with potential applications in areas such as organic electronics, fluorescent probes, and medicinal chemistry.

| Starting Material | Reaction Type | Product Class | Potential Value |

| This compound | Reduction of ketone | Anthracenyl-substituted pyranols | Chiral ligands, synthetic intermediates |

| This compound | Ring-opening/rearrangement | Substituted pyridines or benzenes | Novel fluorophores, bioactive molecules |

| This compound | Condensation reactions | Fused heterocyclic systems | Organic semiconductors, dyes |

Q & A

Q. What precautions are essential when handling this compound in photochemical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.